

# Application Notes & Protocols: Celgosivir

## Formulation for Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B15563195*

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Audience: Researchers, scientists, and drug development professionals.

### 1.0 Introduction

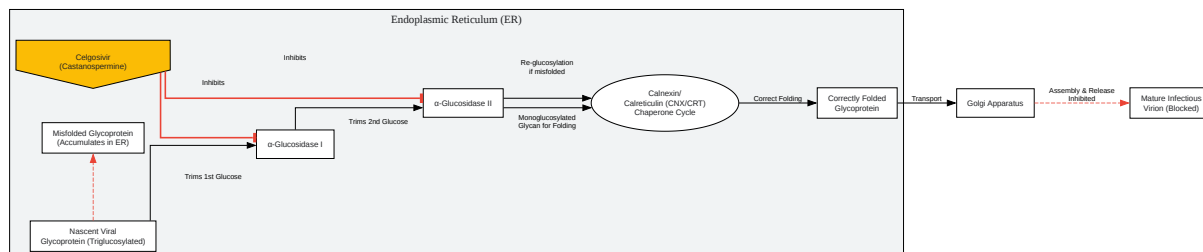
**Celgosivir** (6-O-butanoyl-castanospermine) is an orally bioavailable prodrug of castanospermine, an iminosugar alkaloid.[1] It functions as a potent inhibitor of host  $\alpha$ -glucosidase I and II, enzymes critical for the N-linked glycosylation pathway in the endoplasmic reticulum (ER).[2] This mechanism disrupts the proper folding of viral envelope glycoproteins, thereby inhibiting the replication of a broad spectrum of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[1][3] Its development as a prodrug enhances its pharmacokinetic profile compared to the parent compound, castanospermine, notably improving oral absorption and reducing gastrointestinal side effects.[3] These application notes provide detailed protocols for the formulation, administration, and in vivo evaluation of **Celgosivir** in animal models, particularly for antiviral efficacy studies.

### 2.0 Mechanism of Action

**Celgosivir** exerts its antiviral effect by targeting host cell enzymes, specifically  $\alpha$ -glucosidase I and II, located in the ER. The process is as follows:

- **Entry and Conversion:** **Celgosivir** is absorbed and rapidly metabolized to its active form, castanospermine.[3]

- Enzyme Inhibition: Castanospermine inhibits  $\alpha$ -glucosidase I and II, which are responsible for trimming terminal glucose residues from N-linked glycans on nascent viral glycoproteins. [2]
- Disruption of Glycoprotein Folding: This inhibition prevents the proper functioning of the calnexin/calreticulin (CNX/CRT) chaperone cycle, which relies on recognizing monoglucosylated glycans to ensure correct protein folding. [3]
- Viral Protein Misfolding: As a result, viral glycoproteins (e.g., DENV NS1 protein) are misfolded and retained within the ER. [4][5]
- Inhibition of Viral Maturation: The lack of properly folded glycoproteins prevents the assembly and release of mature, infectious virions, thus halting the viral life cycle. [4]



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**Caption:** Mechanism of action of **Celgosivir** in the Endoplasmic Reticulum.

## Data Summary

### Pharmacokinetic Parameters

**Celgosivir** is characterized by its rapid conversion to the active metabolite, castanospermine. Its pharmacokinetic profile has been assessed in multiple species.[\[3\]](#)

Species	Dose & Route	Cmax (ng/mL)	tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Notes	Citation
Rat	35 mg/kg p.o.	8760	0.44	10,500	-	Rapid absorption and high peak concentration.	<a href="#">[3]</a>
Mouse	Various p.o.	-	-	-	-	Rapidly metabolized to castanospermine.	<a href="#">[3]</a>
Human	10-450 mg p.o.	-	< 1.0	Dose proportional	13-30	Well absorbed with a relatively long half-life.	<a href="#">[6]</a>

### In Vivo Efficacy & Dosing in Mouse Models

The AG129 mouse model, which lacks interferon- $\alpha/\beta$  and - $\gamma$  receptors, is commonly used for DENV efficacy studies.[\[2\]](#)

Mouse Model	Virus Strain	Dose Regimen	Efficacy Endpoint	Outcome	Citation
AG129	Mouse-adapted DENV	50 mg/kg BID p.o. (5 days)	Survival	100% survival	<a href="#">[3]</a> <a href="#">[6]</a>
AG129	Mouse-adapted DENV	25 mg/kg BID p.o.	Survival	62% survival	<a href="#">[6]</a>
AG129	Mouse-adapted DENV	10 mg/kg BID p.o.	Survival	12% survival	<a href="#">[6]</a>
AG129	Mouse-adapted DENV	100 mg/kg QD p.o.	Survival	0% survival (less effective than BID)	<a href="#">[6]</a>
AG129	DENV1 & DENV2	Four-times daily (QID) p.o.	Viremia	Significant reduction in viral load.	<a href="#">[7]</a>
AG129	DENV (lethal challenge)	50 mg/kg BID p.o. (started 48h post-infection)	Survival	50% survival, demonstrating therapeutic window.	<a href="#">[5]</a> <a href="#">[6]</a>

## Toxicology & Safety Profile

No specific LD50 or NOAEL (No-Observed-Adverse-Effect-Level) values were identified in the public literature from dedicated repeat-dose toxicology studies. However, the safety profile is well-characterized qualitatively.

Finding	Description	Species	Citation
General Safety	Generally safe and well-tolerated in preclinical models and human clinical trials.	Mouse, Human	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Gastrointestinal Effects	As a prodrug, Celgosivir is a less potent inhibitor of intestinal sucrases compared to castanospermine, leading to reduced osmotic diarrhea. However, mild-to-moderate diarrhea and flatulence have been observed in human patients.	Human	<a href="#">[1]</a>
Long-term Safety	The necessity for formal long-term toxicity studies has been noted to confirm the safety profile for chronic use.	-	<a href="#">[1]</a>

## Experimental Protocols

### Formulation Preparation for Oral Gavage

Objective: To prepare a homogenous and stable solution or suspension of **Celgosivir** for oral administration in mice.

Materials:

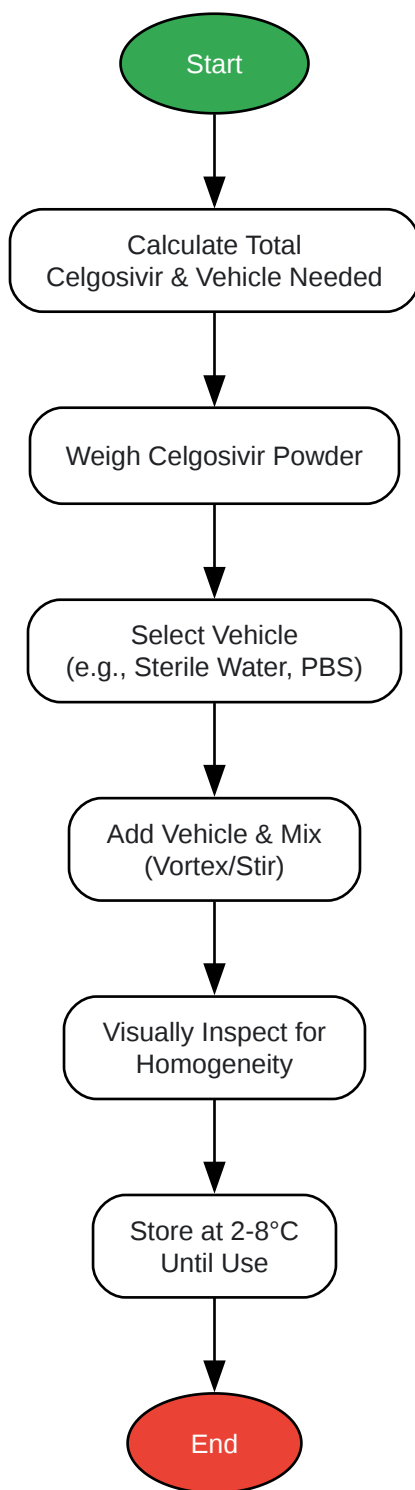
- **Celgosivir** powder

- Sterile vehicle (e.g., Purified Water, Phosphate-Buffered Saline (PBS), or 0.5% w/v Carboxymethyl cellulose (CMC) in water)
- Sterile conical tubes (15 mL or 50 mL)
- Calibrated balance
- Vortex mixer and/or magnetic stirrer
- pH meter (optional)

Protocol:

- Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg for mice).[1]
- Weigh **Celgosivir**: Accurately weigh the required amount of **Celgosivir** powder and place it into a sterile conical tube.
- Vehicle Selection:
  - Primary Choice: Attempt to dissolve **Celgosivir** in sterile Purified Water or PBS. Castanospermine is water-soluble, and **Celgosivir** is expected to have adequate aqueous solubility for most preclinical doses.
  - Secondary Choice: If solubility is limited, prepare a 0.5% (w/v) solution of low-viscosity CMC in purified water to create a suspension.
- Solubilization/Suspension:
  - Add a small amount of the chosen vehicle to the **Celgosivir** powder to create a paste.
  - Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogenous solution or a fine, uniform suspension.
  - If preparing a suspension, continue to stir for at least 15-30 minutes.

- Final Checks:
  - Visually inspect the formulation for complete dissolution or a uniform suspension without aggregates.
  - If required by the study plan, check that the pH of the formulation is within a tolerable range (ideally 5-9).[\[8\]](#)
  - Store the formulation at 2-8°C until use. If it is a suspension, ensure it is thoroughly re-suspended before each administration.



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**Caption:** Workflow for preparing **Celgosivir** formulation for oral administration.

## Protocol: Oral Gavage Administration in Mice



Objective: To accurately administer the prepared **Celgosivir** formulation directly into the stomach of a mouse.

Materials:

- Prepared **Celgosivir** formulation
- Appropriately sized gavage needles (18-20 gauge, 1.5-inch, with a rounded ball tip for adult mice).[9]
- 1 mL syringes
- Animal scale
- 70% Ethanol

Protocol:

- Animal Preparation: Weigh the mouse immediately before dosing to calculate the precise volume to be administered ( $\text{Dose Volume (mL)} = [\text{Weight (kg)} \times \text{Dose (mg/kg)}] / \text{Concentration (mg/mL)}$ ).
- Prepare the Dose: Draw the calculated volume of the (re-suspended if necessary) formulation into a 1 mL syringe fitted with a gavage needle.
- Restraint:
  - Firmly scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.
  - Position the animal vertically, allowing the head and neck to be gently extended. This creates a straight line from the mouth to the esophagus, facilitating passage of the needle. [10]
- Needle Insertion:
  - Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.

- The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and restart.[1]
- Administration: Once the needle is inserted to the pre-measured depth (from the mouse's nose to the last rib), administer the formulation slowly and steadily.[9]
- Withdrawal & Monitoring:
  - After administration, gently withdraw the needle in a single, smooth motion.
  - Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[1][9]

## Protocol: In Vivo Antiviral Efficacy Study (Dengue Model)

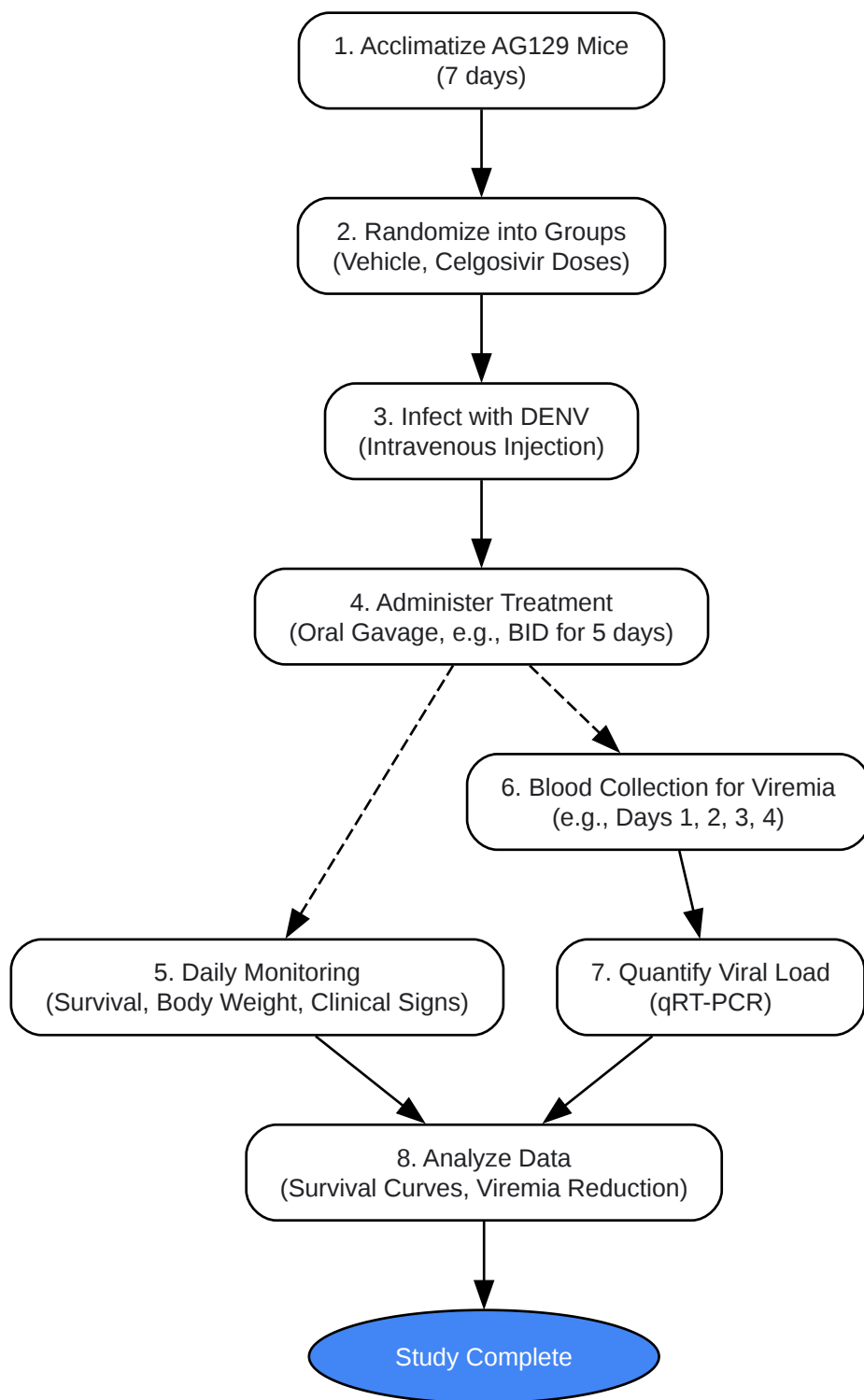
Objective: To evaluate the efficacy of **Celgosivir** in reducing viremia and improving survival in a lethal DENV infection model using AG129 mice.

Materials:

- AG129 mice (typically 6-8 weeks old)
- Mouse-adapted DENV strain (e.g., DENV-2 S221)
- Prepared **Celgosivir** and vehicle control formulations
- Equipment for intravenous (tail vein) injection for viral challenge
- Equipment for oral gavage for drug administration
- Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
- qRT-PCR reagents and equipment for viremia quantification

Protocol:

- **Acclimatization:** Acclimate animals to laboratory conditions for at least 7 days prior to the study.
- **Group Allocation:** Randomly assign mice to treatment groups (e.g., Vehicle Control, **Celgosivir** 25 mg/kg BID, **Celgosivir** 50 mg/kg BID). A typical group size is 5-10 mice.
- **Viral Challenge:** Infect all mice (except for a naive control group, if included) with a lethal dose of DENV via intravenous (tail vein) injection.
- **Treatment Administration:**
  - Begin treatment at the designated time point (e.g., 1 hour post-infection for prophylaxis or 24-48 hours post-infection for therapeutic evaluation).[5]
  - Administer the appropriate formulation (vehicle or **Celgosivir**) via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for the specified duration (e.g., 5 consecutive days).[3]
- **Monitoring:**
  - **Survival:** Monitor animals at least twice daily for clinical signs of disease (e.g., ruffled fur, lethargy, paralysis) and survival for a period of 10-14 days.
  - **Body Weight:** Record the body weight of each animal daily.
- **Viremia Quantification:**
  - Collect blood samples (e.g., 20-30  $\mu$ L) from the tail vein or retro-orbital sinus at specified time points (e.g., Days 1, 2, 3, and 4 post-infection).
  - Isolate serum or plasma and extract viral RNA.
  - Quantify DENV RNA levels using a validated qRT-PCR assay to determine the viral load.
- **Endpoint Analysis:** Analyze and compare survival curves (e.g., using Kaplan-Meier analysis), body weight changes, and viral loads between the treatment and vehicle control groups to determine efficacy.



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**Caption:** Experimental workflow for an in vivo **Celgosivir** efficacy study.

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